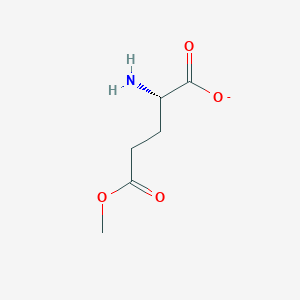

H-DL-GLU(OME)-OH

Description

Chemical Identity and Significance as a Glutamic Acid Derivative

H-DL-GLU(OME)-OH, chemically known as 2-Amino-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid, a fundamental amino acid. medchemexpress.comgeno-chem.com Its structure is characterized by a glutamic acid backbone with a methyl ester at the gamma-carboxyl group. This modification is significant as it alters the molecule's properties, making it a valuable tool in various research settings. chemimpex.com The presence of the methoxy (B1213986) group can enhance its solubility and stability, which is advantageous in synthetic processes. chemimpex.com

As a glutamic acid derivative, this compound is part of a class of molecules that are integral to numerous biological processes. medchemexpress.comglpbio.comchemsrc.com Glutamic acid itself is a key excitatory neurotransmitter in the mammalian central nervous system, and its derivatives are often used to study neurological pathways and diseases. ambeed.com The modification in this compound allows for more specific interactions and functions within biological systems, making it a compound of interest for researchers.

| Property | Value |

| IUPAC Name | 2-Amino-5-methoxy-5-oxopentanoic acid |

| CAS Number | 14487-45-7 |

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 183 °C (decomposes) |

| Synonyms | DL-Glutamic acid gamma-methyl ester |

| Table 1: Chemical and Physical Properties of this compound. geno-chem.comchemicalbook.com |

Historical Trajectory of Research Involving this compound

The study of amino acid derivatives has a long history, intertwined with the development of peptide synthesis. The need for protected amino acids to control the formation of peptide bonds was recognized early in the 20th century. thieme-connect.de While specific historical milestones for this compound are not extensively documented in readily available literature, its use is rooted in the broader context of peptide and medicinal chemistry.

Research involving glutamic acid derivatives gained momentum with the understanding of their roles in neuroscience. The ability to modify glutamic acid, such as in the creation of this compound, provided researchers with tools to probe the function of glutamate (B1630785) receptors and their involvement in neurological conditions. ambeed.com More recently, research has expanded into its use as a building block in the synthesis of more complex molecules, including bioactive peptides and pharmaceuticals. chemimpex.com A 2001 study, for instance, investigated the ion chemistry of protonated glutamic acid derivatives, including a related hydrochloride form of the compound, contributing to the fundamental understanding of their mass spectrometry behavior. medchemexpress.com

Current Paradigms and Emerging Research Avenues for this compound

Current research on this compound is multifaceted, reflecting its versatility as a chemical entity. A significant area of application is in peptide synthesis. chemimpex.com Its structure allows it to serve as a building block for creating peptides with specific functions, which is crucial for the development of new drugs and biotechnological products. chemimpex.com

A notable emerging application is in the field of enantioselective synthesis. For example, commercially available this compound has been utilized as a starting material in Ni-catalyzed enantioselective dialkyl carbinol synthesis. nih.gov This process involves converting it to the corresponding α-hydroxy acid and then subjecting it to a cross-coupling reaction, demonstrating its utility in creating chiral molecules with high enantiomeric excess. nih.govresearchgate.net This is particularly important in drug development, where the stereochemistry of a molecule can dramatically affect its biological activity.

Furthermore, its role in neuroscience research continues to be an active area of investigation. As a glutamic acid derivative, it is employed in studies aimed at understanding synaptic transmission, neural plasticity, and the pharmacological mechanisms of glutamate receptors. ambeed.com This research holds promise for the development of neuroprotective agents for conditions such as Alzheimer's disease and epilepsy. ambeed.com The unique properties of this compound make it a valuable tool for exploring these complex biological processes. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10NO4- |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

(2S)-2-amino-5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m0/s1 |

InChI Key |

ZGEYCCHDTIDZAE-BYPYZUCNSA-M |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)[O-])N |

Canonical SMILES |

COC(=O)CCC(C(=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for H Dl Glu Ome Oh and Its Stereoisomers

Esterification Strategies for Glutamic Acid Carboxyl Groups

The selective esterification of one of glutamic acid's two carboxyl groups is a fundamental challenge in the synthesis of its derivatives. The goal is to form an ester at the γ-position while leaving the α-carboxyl group free or differentially protected.

Direct Methyl Esterification Procedures

Direct esterification of glutamic acid to yield the γ-monoester is a primary route for synthesizing H-DL-GLU(OME)-OH. These methods aim for regioselectivity, favoring reaction at the side-chain carboxyl group.

One established method involves reacting glutamic acid with a lower aliphatic alcohol, such as methanol (B129727), in the presence of a strong mineral acid like sulfuric acid. google.com The reaction conditions are controlled to promote mono-esterification, after which the product is precipitated by adding an organic base, which neutralizes the acid and stops the reaction before significant diester formation occurs. google.com This approach is suitable for large-scale production. google.com

Another effective method for preparing amino acid methyl esters involves using trimethylchlorosilane in methanol at room temperature. mdpi.com This procedure is known for its mild conditions and good to excellent yields for a variety of amino acids. mdpi.com The process first silylates the carboxyl groups, which then react with methanol to form the methyl ester.

The table below summarizes findings from a patented direct esterification method. google.com

Table 1: Direct Esterification of Glutamic Acid to its γ-Alkyl Ester

| Target Ester | Alcohol | Acid Catalyst | Neutralizing Base | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| γ-Methyl glutamate (B1630785) | Methanol | 100% Sulfuric Acid | Diethylamine | 4 hours | 54.5 |

| γ-Ethyl glutamate | Ethanol | 100% Sulfuric Acid | Diethylamine | 4 hours | 83 |

| γ-Ethyl glutamate | Ethanol | Hydrochloric Acid | Diethanolamine | 55 minutes | 74 |

| γ-n-Butyl glutamate | n-Butanol | 100% Sulfuric Acid | Diethylamine | 4 hours | 76.5 |

| γ-Benzyl glutamate | Benzyl (B1604629) Alcohol | 100% Sulfuric Acid | Diethylamine | 4 hours | 86 |

Data sourced from patent US2561323A. google.com

Transesterification Protocols and Mechanistic Insights

Transesterification offers an alternative pathway where an existing ester is converted into a different one. This can be advantageous for introducing specific ester groups under mild conditions. The process typically involves reacting an amino acid ester with a large excess of a different alcohol in the presence of a catalyst.

For instance, N-protected glutamic acid can undergo transesterification to produce di-tert-butyl esters, with mono-esterified by-products also forming during the reaction. google.com While not a direct route to the methyl ester, this illustrates the applicability of the reaction type. More directly, poly-γ-glutamic acid methyl ester can be converted to the corresponding benzyl ester via transesterification, showcasing the interchangeability of ester groups. researchgate.net Enzymatic methods have also been developed, using lipases or proteases to catalyze the transesterification of amino acid esters in organic solvents, which can offer high specificity. researchgate.net

N-Terminal Protection and Deprotection Techniques Relevant to this compound Synthesis

Amine Protecting Group Chemistry

An ideal protecting group can be introduced easily in high yield, is stable to subsequent reaction conditions, and can be removed selectively without affecting other parts of the molecule. organic-chemistry.orgbiosynth.com For amino acid synthesis, carbamate-based protecting groups are most common. slideshare.netmasterorganicchemistry.com

tert-Butoxycarbonyl (Boc): The Boc group is a popular choice, introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.uk It is stable to a wide range of conditions but is readily cleaved with moderately strong acids like trifluoroacetic acid (TFA). thermofisher.comwikipedia.org

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is another cornerstone of modern peptide synthesis. researchgate.net It is attached using Fmoc-Cl or Fmoc-OSu. Its key feature is its lability to mild bases, typically a solution of piperidine (B6355638) in an organic solvent like DMF, while being stable to acids. thermofisher.comwikipedia.org

Benzyloxycarbonyl (Cbz or Z): One of the earliest developed protecting groups, the Cbz group is introduced using benzyl chloroformate. masterorganicchemistry.com It is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, but is removed by catalytic hydrogenation. google.com

Table 2: Comparison of Common N-Terminal Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Feature |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) thermofisher.com | Acid-labile |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine) wikipedia.org | Base-labile |

| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation | Removed by reduction |

Selective Removal of Protecting Groups

The ability to remove one protecting group in the presence of others, known as an orthogonal strategy, is a pillar of modern chemical synthesis. organic-chemistry.orgiris-biotech.de This allows for the sequential construction of complex molecules.

The most widely used orthogonal scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. biosynth.comiris-biotech.de In this approach, the temporary N-terminal protection is provided by the base-labile Fmoc group, while permanent side-chain protection (for residues like glutamic acid, aspartic acid, serine, etc.) is provided by acid-labile groups like the tert-butyl (tBu) ester or ether. iris-biotech.de This allows the Fmoc group to be repeatedly removed with piperidine during chain elongation without affecting the tBu-protected side chains. thermofisher.comwikipedia.org All side-chain groups are then removed simultaneously at the end of the synthesis, along with cleavage from the resin, using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

An alternative is the Boc/Bzl strategy, where the acid-labile Boc group protects the N-terminus and benzyl-based groups (Bzl) protect the side chains. biosynth.com Selectivity is achieved based on different sensitivities to acid strength; Boc is removed with a milder acid (like TFA), while Bzl groups require a much stronger acid (like hydrofluoric acid, HF) for cleavage. researchgate.net

Control of Stereochemistry in this compound Synthesis

While this compound refers to the racemic mixture, the synthesis of specific stereoisomers (H-L-GLU(OME)-OH or H-D-GLU(OME)-OH) is often required for biological applications. nih.gov Achieving this control requires stereoselective or asymmetric synthesis methods.

Several advanced strategies have been developed to control the stereochemistry at the α-carbon of amino acids. organic-chemistry.orgchemrxiv.org

Phase-Transfer Catalysis: Asymmetric alkylation of glycine-derived Schiff bases using a chiral phase-transfer catalyst can produce β-branched α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org This method provides a versatile route to all possible stereoisomers of the target amino acid. organic-chemistry.org

Biocatalysis: The merger of photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis has enabled the protecting-group-free synthesis of valuable non-canonical amino acids. nih.gov By using engineered enzymes, the α-stereochemistry can be edited to produce either the L- or D-enantiomer in a catalyst-controlled manner. nih.gov

Asymmetric Hydrogenation: Dehydroamino acid derivatives can be hydrogenated using chiral rhodium-based catalysts, such as those employing DuPHOS ligands, to furnish α-amino acids with high stereoselectivity. nih.gov This method is effective for setting the stereocenter of the amino acid backbone. nih.gov

Matteson Homologation: The iterative homologation of chiral boronic esters, followed by reaction with nucleophiles like sodium azide, provides a highly stereoselective route to complex α-azido esters, which are precursors to α-amino acids. uni-saarland.de The choice of the chiral auxiliary allows access to either enantiomer. uni-saarland.de

Table 3: Examples of Stereoselective Synthesis Methods for Amino Acid Derivatives

| Method | Key Reagents/Catalyst | Stereochemical Outcome | Application |

|---|---|---|---|

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Bromide | High enantio- and diastereoselectivity | Synthesis of all stereoisomers of β-alkyl-α-amino acids. organic-chemistry.org |

| Pyridoxal Radical Biocatalysis | Engineered PLP Enzymes, Photoredox Catalyst | Catalyst-controlled access to either L- or D-amino acids. nih.gov | Protecting-group-free synthesis of non-canonical amino acids. nih.gov |

| Asymmetric Hydrogenation | Burk's DuPHOS Rh(I)-based catalysts | High stereoselectivity (high e.e.) | Conversion of dehydroamino acids to chiral α-amino acids. nih.gov |

| Matteson Homologation | Chiral Boronic Esters, LiCHCl₂, NaN₃ | Highly diastereoselective, access to both enantiomers. uni-saarland.de | Synthesis of complex α-azido and α-amino acids. uni-saarland.de |

Racemization Processes in Synthetic Pathways

Racemization, the process of converting a chiral molecule into a mixture of equal amounts of both enantiomers, is a significant challenge in the synthesis of stereochemically pure amino acid derivatives. In the context of peptide synthesis and the preparation of related compounds, racemization can occur at various stages, particularly during the activation of the carboxylic acid group required for peptide bond formation. highfine.com

Two primary mechanisms contribute to racemization in these synthetic pathways:

Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid derivative by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of enantiomers. wiley-vch.dethieme-connect.de

Oxazolone (B7731731) (Azlactone) Formation: A more common pathway for racemization involves the intramolecular cyclization of an activated N-acyl amino acid to form an oxazol-5(4H)-one intermediate. The α-proton of this oxazolone is highly acidic and readily abstracted, leading to rapid racemization. highfine.comthieme-connect.de

Several factors influence the extent of racemization during synthesis:

Base: The strength and steric hindrance of the base used can significantly impact racemization. Stronger, less hindered bases tend to promote direct enolization. highfine.com

Condensing Agent: The choice of coupling reagent used to activate the carboxylic acid is crucial. Some condensing agents are more prone to inducing racemization than others. highfine.com For instance, the use of carbodiimides like DCC (dicyclohexylcarbodiimide) can lead to the formation of O-acylisourea intermediates that readily form oxazolones. thieme-connect.de

Additives: The addition of certain reagents, often referred to as racemization suppressants, can mitigate this side reaction. Additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) can react with the activated intermediate to form active esters that are less prone to racemization. highfine.com

In a study by Carpino and co-workers, the influence of different organic bases on racemization during a dipeptide coupling was investigated. The results, summarized in the table below, highlight that the sterically hindered base 2,4,6-collidine (TMP) consistently produced the least amount of racemic product, regardless of the condensing agent used. highfine.com

| Condensing Agent | Base | % DL Isomer |

| TBTU | DIEA | 12.8 |

| NMM | 6.4 | |

| TMP | 1.2 | |

| HBTU | DIEA | 12.6 |

| NMM | 6.2 | |

| TMP | 1.0 | |

| HATU | DIEA | 1.0 |

| NMM | 0.4 | |

| TMP | <0.2 |

Data adapted from a study on the condensation of Z-Phe-Val-OH with H-Ala-OMe HCl. highfine.com

Enantioselective Synthetic Approaches for Related Derivatives

The demand for enantiomerically pure glutamic acid derivatives has driven the development of various enantioselective synthetic strategies. These methods aim to produce a single desired stereoisomer, avoiding the need for chiral resolution of a racemic mixture.

One prominent approach involves the asymmetric 1,4-conjugate addition of enolates to α,β-unsaturated esters. For instance, new 4-substituted glutamic acid derivatives have been synthesized using the asymmetric 1,4-addition of the enolate of a Schiff base to unsaturated esters. researchgate.net This method allows for the stereocontrolled introduction of substituents at the 4-position of the glutamic acid backbone.

Another strategy is the alkylation of chiral glycine (B1666218) enolate equivalents . Chiral auxiliaries can be employed to direct the stereochemical outcome of the alkylation reaction. For example, highly enantioselective alkylation of glycine methyl and ethyl ester derivatives has been achieved, providing a route to various α-amino acids. scilit.com

The regiospecific formation of a γ-anion from a protected glutamate derivative offers a pathway to γ-substituted glutamic acids. Treatment of α-t-butyl γ-methyl N-Z-glutamate with a strong base like lithium hexamethyldisilazide generates the γ-anion, which can then react with various electrophiles to introduce substituents at the γ-position. capes.gov.br

Furthermore, enzyme-catalyzed reactions have emerged as powerful tools for enantioselective synthesis. Enzymes can exhibit high specificity, reacting at a particular site on a molecule without the need for protecting groups. acs.org For example, the enantioselective hydrolysis of a racemic β-lactam using a lipase (B570770) B enzyme has been reported to yield an enantiomerically pure cis-β-amino acid. hilarispublisher.com

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. These principles are highly relevant to the synthesis of this compound and its derivatives.

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.org Key principles applicable to the synthesis of glutamic acid derivatives include:

Prevention of Waste: It is preferable to prevent the formation of waste than to treat or clean it up after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. Nature provides abundant biomass in the form of carbohydrates and amino acids that can be used as starting materials. pnas.org

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are typically more selective and can be used in small amounts. acs.org

The use of enzymes as catalysts aligns well with green chemistry principles, as they often eliminate the need for protecting groups due to their high specificity. acs.org Additionally, the use of greener solvents like water or supercritical CO2 is being explored to replace hazardous organic solvents. pnas.org While water is a desirable solvent, it is not always suitable for all chemical processes. Supercritical CO2 presents a renewable, nonflammable, and readily evaporating alternative. pnas.org

Applications of H Dl Glu Ome Oh in Advanced Organic and Peptide Synthesis

Role of H-DL-GLU(OME)-OH as a Core Building Block in Peptide Synthesis

In peptide chemistry, amino acids are the fundamental units assembled to form a polypeptide chain. Glutamic acid derivatives are crucial for introducing acidic side chains, which can be important for the biological activity and structure of a peptide. This compound, as a glutamic acid derivative, provides a scaffold that can be integrated into peptide sequences. chemsrc.commedchemexpress.com The methyl ester on the side chain prevents the gamma-carboxyl group from participating in the peptide bond formation along the main chain, directing the coupling to the alpha-carboxyl group. The use of the DL-racemic form implies that the synthesis will result in a mixture of diastereomeric peptides, which can be useful in certain screening applications or when the specific stereochemistry at that position is not critical or is the subject of investigation.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. bachem.com An N-terminally protected version of this compound, such as Fmoc-DL-Glu(OMe)-OH, can be incorporated into a growing peptide chain using standard SPPS protocols.

The general cycle for integrating such a building block involves:

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the peptide-resin. bachem.com

Activation and Coupling: The free carboxyl group of the incoming N-protected this compound is activated using a coupling reagent. This activated species is then reacted with the free amino group of the resin-bound peptide. bachem.com

Washing: Excess reagents and byproducts are washed away, leaving the newly elongated peptide attached to the solid support. bachem.com

The choice of coupling reagents is critical for efficiency and to minimize side reactions. nih.gov The process is amenable to automation, though the use of a racemic mixture would necessitate separation of the resulting diastereomers at the end of the synthesis if a single stereoisomer is desired.

Table 1: Common Coupling Reagents in Solid-Phase Peptide Synthesis

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Widely used, cost-effective; DIC is preferred in SPPS as its urea (B33335) byproduct is soluble. globalresearchonline.netamericanpeptidesociety.org |

| Onium Salts | HBTU, HATU, HCTU, PyBOP | High coupling efficiency, fast reaction rates, often used with additives to suppress racemization. globalresearchonline.netuni-kiel.de |

Solution-phase peptide synthesis, or liquid-phase peptide synthesis (LPPS), remains a valuable strategy, particularly for large-scale synthesis or for specific segments of a larger peptide. americanpeptidesociety.org In this approach, all reactants are dissolved in a suitable organic solvent. This compound can be used in solution-phase coupling, where its free α-carboxyl group is activated to react with the amino group of another amino acid or peptide fragment. globalresearchonline.net

Key strategies involve activating the carboxyl group to make it more susceptible to nucleophilic attack by the amine. americanpeptidesociety.org This can be achieved through the formation of active esters or mixed anhydrides. globalresearchonline.net Following the coupling step, purification is required to separate the desired product from unreacted starting materials and byproducts. While more labor-intensive regarding purification than SPPS, solution-phase methods offer flexibility and can sometimes be more cost-effective for large quantities. americanpeptidesociety.org

Racemization, the loss of stereochemical integrity at the chiral α-carbon, is a major side reaction in peptide synthesis. It can occur during the activation of the C-terminal amino acid residue, which proceeds through the formation of an oxazolone (B7731731) intermediate. globalresearchonline.netuni-kiel.de The use of H-DL -GLU(OME)-OH inherently introduces a racemic center into the peptide.

However, preventing racemization at other chiral centers within the peptide chain during subsequent coupling steps remains critical. The choice of coupling reagents and additives is the primary method for suppressing this side reaction.

Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently added to carbodiimide-mediated couplings. They react with the activated intermediate to form active esters that are less prone to racemization. globalresearchonline.netamericanpeptidesociety.orgpeptide.com

Uronium/Phosphonium Reagents: Modern coupling reagents like HATU are based on HOAt and are designed to facilitate rapid coupling with minimal racemization. uni-kiel.demdpi.com

While the glutamic acid residue derived from this compound will be racemic, these strategies are essential to ensure that other amino acid residues in the sequence maintain their intended stereochemistry. mdpi.com

Solution-Phase Peptide Coupling Strategies Utilizing this compound

Precursor Utilization in the Synthesis of Complex Molecules

Beyond direct incorporation into peptides, this compound serves as a valuable precursor for synthesizing other important chemical entities, including chiral intermediates and non-proteinogenic structures like depsipeptides. chemsrc.comresearchgate.net

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. mdpi.comresearchgate.net While this compound is racemic, it can be used as a starting material to access valuable chiral synthons.

In one reported pathway, commercially available this compound was chemically converted into its corresponding α-hydroxy acid. researchgate.net This transformation replaces the α-amino group with a hydroxyl group. Such chiral α-hydroxy acids are highly valuable building blocks (synthons) in asymmetric synthesis. researchgate.net This specific α-hydroxy acid intermediate was subsequently used in a nickel-catalyzed enantioselective cross-coupling reaction to produce a chiral dialkyl carbinol, demonstrating the utility of this compound as a precursor to stereochemically complex intermediates. researchgate.net

Table 2: Selected Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 182 °C (decomposes) |

| Boiling Point | 316.1 ± 37.0 °C (Predicted) |

| Density | 1.2 ± 0.1 g/cm³ |

Data sourced from references chemsrc.compeptide.comchemicalbook.com.

Depsipeptides are peptide analogues in which one or more amide bonds (-CONH-) are replaced by ester bonds (-COO-). thieme-connect.de This modification can alter the molecule's conformation, stability, and biological activity. Chiral α-hydroxy acids are the direct precursors for the ester linkages in depsipeptides. researchgate.netnih.gov

As established, this compound can be converted into an α-hydroxy acid derivative. researchgate.net This α-hydroxy acid can then be used as a monomer in the synthesis of depsipeptides. The synthesis typically involves the esterification of the hydroxy group of the α-hydroxy acid with the carboxyl group of an amino acid, a process that can be challenging and requires specific coupling methodologies. thieme-connect.delookchem.com The ability to generate these crucial hydroxy acid building blocks from readily available amino acid precursors like this compound is a valuable strategy in the construction of complex peptidomimetics. researchgate.net

Derivatization for Chiral Auxiliaries and Intermediates

Stereochemical Directivity in Syntheses Initiated with this compound

The stereochemical outcome of reactions starting with this compound, a racemic α-amino acid derivative, is a critical consideration in advanced organic and peptide synthesis. The presence of a chiral center at the α-carbon, albeit as a 1:1 mixture of (R) and (S) enantiomers, introduces a layer of complexity and opportunity for stereochemical control. The directivity of this existing stereocenter can be harnessed or influenced through several strategies, primarily focusing on diastereoselective reactions where a new stereocenter is formed in a controlled spatial relationship to the original one.

One of the key methodologies where the stereocenter of a glutamic acid derivative can direct the formation of a new chiral center is the Ugi five-center, four-component reaction (U-5C-4CR). In this multicomponent reaction, an α-amino acid, an aldehyde, an isocyanide, and a second nucleophile (in this case, the γ-carboxylate of the glutamic acid derivative itself) combine to form a complex product. Research has shown that when glutamic acid monomethyl ester participates in these reactions, it can lead to products with notable diastereoselectivity.

For instance, the TiCl₄-catalyzed U-5C-4CR involving glutamic acid monomethyl ester, various aromatic aldehydes, and isocyanides has been investigated. The reaction proceeds to form piperidinone-based structures, and the inherent chirality of the glutamic acid starting material influences the stereochemistry of the newly formed center, leading to a preference for one diastereomer over the other. acs.org

A summary of the diastereomeric ratios (d.r.) achieved in the TiCl₄-catalyzed Ugi reaction of glutamic acid monomethyl ester with different aldehydes is presented below.

| Aldehyde | Isocyanide | Product Yield (%) | Diastereomeric Ratio (S,S) : (S,R) |

|---|---|---|---|

| Benzaldehyde | tert-Butyl isocyanide | 85 | 4 : 1 |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 91 | 10 : 1 |

| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 75 | 3 : 1 |

| 2-Naphthaldehyde | tert-Butyl isocyanide | 88 | 8 : 1 |

| Cinnamaldehyde | Cyclohexyl isocyanide | 78 | 5 : 1 |

Table 1: Diastereoselectivity in the Ugi Five-Center, Four-Component Reaction using Glutamic Acid Monomethyl Ester. The data illustrates that the reaction favors the (S,S) diastereomer, indicating that the stereocenter of the glutamic acid derivative directs the stereochemical outcome. acs.org

Beyond multicomponent reactions, the glutamic acid framework is pivotal in substrate-controlled diastereoselective synthesis, often starting from an enantiopure form (e.g., L-glutamic acid) to ensure absolute stereochemical control. For example, chiral N-acyliminium ions derived from L-glutamic acid can undergo cyclization reactions to form benzoquinolizidinone and indoloquinolizidinone cores with high diastereoselectivity. mdpi.com In these cases, the existing stereocenter at C2 of the glutamic acid derivative dictates the facial selectivity of the nucleophilic attack on the iminium ion, leading to a predictable stereochemical arrangement in the polycyclic product.

Another strategy to leverage the stereochemistry of this compound is through dynamic kinetic resolution (DKR). nih.govprinceton.edu In a DKR process, the racemic starting material is subjected to conditions that allow for rapid racemization between the (R) and (S) enantiomers. Simultaneously, a chiral catalyst or reagent selectively reacts with one of the enantiomers at a much faster rate. This continuous interconversion allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product diastereomer. While specific, broadly applicable DKR protocols for this compound are not widely documented in foundational literature, the principle is a powerful tool in asymmetric synthesis. For example, a related approach involves the resolution of racemic glutamic acid derivatives by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated. google.com

The research findings collectively demonstrate that while this compound is a racemic mixture, its inherent stereochemical information can be effectively utilized. Through diastereoselective reactions like the Ugi condensation, the existing chiral center can direct the formation of new stereocenters with moderate to good selectivity. Furthermore, by employing strategies such as starting with enantiopure variants or applying the principles of kinetic resolution, the glutamic acid scaffold serves as a valuable and versatile building block for the stereocontrolled synthesis of complex molecules.

Mechanistic Investigations of Reactions Involving H Dl Glu Ome Oh

Reaction Kinetics and Thermodynamic Studies of H-DL-GLU(OME)-OH Derivatization

The derivatization of amino acids is a crucial step for various analytical procedures, including chromatographic separation and mass spectrometric detection. researchgate.net The kinetics of these reactions are influenced by factors such as temperature, time, and the specific derivatizing agent used. Studies on the derivatization of DL-amino acids, including glutamic acid, with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) have shown that reaction rates can vary significantly among different amino acids. nih.gov

For instance, the derivatization kinetics for many amino acids are complex, with some reacting slowly. nih.gov The reaction of Marfey's reagent with a DL-amino acid pair results in different diastereomeric products, which means they proceed through different transition states and thus at different rates. nih.gov In studies optimizing the separation and quantification of proteinogenic DL-amino acids, it was noted that while most DL-pairs could be resolved, DL-glutamic acid was among the least well-resolved, though still quantifiable. nih.gov The kinetics for some amino acids were found to be slow, necessitating overnight derivatization for the reaction to go to completion. nih.gov L-Threonine, for example, was the slowest reacting among simple amino acids, which was attributed to the electron-withdrawing effect of its hydroxyl group. nih.gov

Another common derivatization method involves the use of o-phthalaldehyde (B127526) (OPA) with a chiral thiol. nih.gov This reaction forms fluorescent isoindole derivatives, enabling chiral separation. nih.gov The efficiency and stability of these derivatives are key kinetic and thermodynamic considerations. For example, derivatization with OPA has been shown to increase ionization efficiencies in electrospray ionization mass spectrometry (ESI-MS) by 25- to 100-fold compared to non-derivatized amino acids. nih.gov

The general ease of derivatization for a given silylating reagent follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. Within these functional groups, steric hindrance also plays a significant role, with reactivity for alcohols being primary > secondary > tertiary, and for amines, primary > secondary. Optimizing reaction conditions, such as temperature and time, is critical to ensure the derivatization reaction reaches completion for accurate analysis.

Table 1: Derivatization Reaction Data for Selected Amino Acids with Marfey's Reagent This table is illustrative, based on findings that derivatization rates vary among amino acids. Specific kinetic data for this compound was not available in the provided search results, but data for the parent amino acid, glutamic acid, is included for context.

| Amino Acid | Derivatization Condition | Kinetic Observation | Reference |

|---|---|---|---|

| DL-Glutamic Acid | Marfey's Reagent, neutral pH | Least well-resolved of all DL-amino acids studied, but quantifiable. | nih.gov |

| L-Threonine | Marfey's Reagent, neutral pH | Slowest reacting simple amino acid; 4xt½ of 17 hours. | nih.gov |

| General Amino Acids | o-Phthalaldehyde (OPA)/Thiol | 25–100-fold increase in ESI-MS ionization efficiency. | nih.gov |

| General Analytes | Silylating Reagents (e.g., BSTFA) | Reaction completion is highly dependent on temperature and time. |

Elucidation of Hydrolysis Pathways of the Methyl Ester Group

The hydrolysis of esters is a fundamental reaction that splits them into a carboxylic acid (or its salt) and an alcohol. chemguide.co.uk This process can be catalyzed by either acid or alkali. chemguide.co.uk The methyl ester group of this compound and its derivatives is susceptible to these hydrolysis pathways.

Under acidic conditions, such as heating under reflux with dilute hydrochloric or sulfuric acid, the ester hydrolysis reaction is reversible. chemguide.co.uk To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk

Alkaline hydrolysis, achieved by heating the ester with a dilute alkali like sodium hydroxide (B78521), is generally preferred. chemguide.co.uk This method has two significant advantages: the reaction is irreversible, and the products—an alcohol and the salt of the carboxylic acid—are easier to separate. chemguide.co.uk

Studies involving peptide synthesis and modification have provided specific examples of this reactivity. In the synthesis of a fully methylated glutathione (B108866) derivative, γ-Glu(OMe)Cys(SMe)Gly(OMe), it was observed that basic aqueous conditions led to the hydrolysis of the methyl esters. opinvisindi.is Further investigation at a pD of 11.30 confirmed that the methyl esters were completely hydrolyzed, while a thioether linkage remained intact. opinvisindi.is This demonstrates the lability of the ester group under basic conditions.

In other synthetic contexts, the hydrolysis of a methyl ester was found to be surprisingly rapid even at low temperatures. nih.gov A simple base hydrolysis with lithium hydroxide (LiOH) at 0°C was accompanied by the even faster hydrolysis of a benzyl (B1604629) ester, resulting in a mixture of products. nih.gov Attempts to achieve a more selective, non-hydrolytic cleavage of the methyl ester using reagents like sodium sulfide (B99878) (Na₂S) or potassium trimethylsilanolate (TMSOK) were unsuccessful, leaving the substrate unreacted. nih.gov For selective hydrolysis, specific conditions can be employed; for instance, an Nα-Fmoc protected peptide methyl ester was successfully hydrolyzed using sodium hydroxide in the presence of calcium chloride in an isopropanol/water mixture over 7 hours at room temperature. wiley-vch.de

Table 2: Conditions for Methyl Ester Hydrolysis

| Reagent/Condition | Type of Hydrolysis | Observation | Reference |

|---|---|---|---|

| Dilute Acid (e.g., HCl) | Acid-Catalyzed | Reversible reaction; requires excess water to proceed to completion. | chemguide.co.uk |

| Dilute Alkali (e.g., NaOH) | Base-Catalyzed | Irreversible reaction; generally preferred for completeness. | chemguide.co.uk |

| Basic aqueous conditions (pD 11.30) | Base-Catalyzed | Complete hydrolysis of methyl esters in a γ-Glu(OMe) derivative. | opinvisindi.is |

| Lithium Hydroxide (LiOH) | Base-Catalyzed | Rapid hydrolysis observed at 0°C. | nih.gov |

| NaOH / CaCl₂ in iPrOH/H₂O | Selective Base-Catalyzed | Successful hydrolysis of a protected peptide methyl ester. | wiley-vch.de |

Spectroscopic Probes for Reaction Intermediates

The characterization of reaction intermediates is essential for understanding reaction mechanisms, and various spectroscopic techniques are employed for this purpose. unizar.es Mass spectrometry, in particular, is a powerful tool for identifying transient species and elucidating fragmentation pathways in reactions involving glutamic acid derivatives.

Tandem mass spectrometry (MS/MS) experiments, including metastable ion studies and collision-induced dissociation (CID), have been used to map the fragmentation of protonated peptides containing glutamic acid. researchgate.net These studies have identified characteristic intermediate ions that serve as spectroscopic probes for specific structural features. For peptides with a standard α-linkage, the formation of the glutamic acid immonium ion (m/z 102) is a key diagnostic fragment. researchgate.net For peptides with a γ-linkage, the characteristic intermediates are those resulting from the loss of ammonia (B1221849) and an ion at m/z 130. researchgate.net These specific m/z values act as spectroscopic fingerprints for the underlying peptide structure and its breakdown pathways.

In addition to identifying fragmentation intermediates, spectroscopy is used to characterize more stable reaction products and complexes in solution. The study of palladium coordination with a γ-Glu(OMe) derivative utilized both NMR spectroscopy and mass spectrometry to identify the species present. opinvisindi.is While NMR provided evidence for the coordination geometry in solution, mass spectrometry was used to confirm the molecular peaks of the expected complexes. opinvisindi.is However, the presence of multiple species in solution posed a significant challenge, illustrating the complexity of characterizing reaction mixtures containing various intermediates and products. opinvisindi.is

UV-visible spectroscopy can also probe changes in the electronic environment of a molecule upon reaction. For instance, the coordination of a metal ion to a porphyrin ring, which may also involve axial ligands derived from amino acids, leads to distinct shifts in the Soret and Q bands of the porphyrin's spectrum. acs.org These spectral changes provide insight into the coordination state and geometry of the resulting complex, which can be considered a reaction intermediate or product. acs.org

Table 3: Spectroscopic Probes for Glutamic Acid Derivative Intermediates

| Technique | Intermediate/Species Probed | Spectroscopic Signature | Reference |

|---|---|---|---|

| Mass Spectrometry (MS/MS) | Glutamic acid immonium ion | Diagnostic fragment at m/z 102 for α-linked peptides. | researchgate.net |

| Mass Spectrometry (MS/MS) | γ-linked peptide fragment | Diagnostic fragment at m/z 130 after loss of H-Xxx-OH. | researchgate.net |

| NMR Spectroscopy | Palladium-peptide complex | Upfield shifts of Glu β- (0.15 ppm) and γ- (0.25 ppm) methylene (B1212753) protons. | opinvisindi.is |

| UV-Visible Spectroscopy | Metallo-porphyrin complexes | Shifts in the Soret and Q bands upon coordination. | acs.org |

Table of Mentioned Compounds

Advanced Analytical Methodologies for H Dl Glu Ome Oh Characterization in Research

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures. For H-DL-GLU(OME)-OH, various spectroscopic methods provide detailed insights into its atomic connectivity, three-dimensional shape, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. For derivatives like this compound, ¹H and ¹³C NMR are instrumental. nih.gov The analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provides critical data on the molecule's spatial arrangement.

In studies of glutamic acid analogues, NMR has been used to perform conformational analysis by examining the backbone torsion angles. nih.govrsc.org The number of peaks in a spectrum indicates the number of distinct chemical environments for the hydrogen atoms, while chemical shifts offer clues about the nature of these environments. libretexts.orgchemguide.co.uk High-resolution spectra reveal spin-spin splitting patterns (e.g., singlets, doublets, triplets), which provide information about the number of hydrogen atoms on adjacent carbons, following the n+1 rule. libretexts.orgsavemyexams.com For instance, the analysis of hetero- and homonuclear coupling constants helps in assigning diastereotopic protons and is used in conjunction with molecular dynamics (MD) simulations to define stable conformations in solution. nih.govrsc.org The conformational preferences, influenced by factors like hydrogen bonding and steric effects, can be characterized by key torsion angles and the distances between functional groups. nih.govrsc.org

| NMR Parameter | Information Gained for this compound | Typical Application |

|---|---|---|

| Chemical Shift (δ) | Identifies the chemical environment of ¹H and ¹³C nuclei, indicating functional groups (e.g., ester, amine, alkyl chain). mdpi.com | Structural verification. |

| Spin-Spin Coupling (J) | Reveals connectivity between adjacent, non-equivalent nuclei, helping to establish the carbon skeleton. rsc.org | Conformational analysis of the glutamate (B1630785) backbone. nih.gov |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance information between protons, crucial for determining the 3D folding and conformation. | Detailed conformational studies in solution. |

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov

The fragmentation pattern of a molecule in a mass spectrometer is reproducible and offers valuable structural information. acdlabs.com For an amino acid ester like this compound, characteristic fragmentation would involve cleavage of bonds adjacent to the carbonyl groups and the amine function. libretexts.orglibretexts.org Common fragmentation pathways for amino acid derivatives include the loss of the ester groups (e.g., -OCH₃) and decarboxylation.

Isotopic labeling is a technique used to track molecules through reactions or metabolic pathways. nih.gov In mass spectrometry, stable isotopes like ¹³C, ¹⁵N, or deuterium (B1214612) (²H) are incorporated into the molecule of interest. isotope.com This results in a predictable mass shift in the molecular ion and its fragments, allowing for precise quantification and differentiation from endogenous, unlabeled molecules. nih.govlumiprobe.com For example, ¹³C-labeling patterns in glutamate can be determined by GC-MS, where specific fragment ions allow for the calculation of ¹³C enrichment at each carbon position. nih.gov This approach is invaluable in metabolic research and for creating internal standards for quantitative analyses. lumiprobe.com

Chromatographic Separation and Quantification Methods for Research Purity and Analysis

Chromatographic techniques are paramount for separating this compound from reaction mixtures, byproducts, and isomers, as well as for quantifying its purity.

Gas Chromatography (GC) Coupled with Chemical Derivatization

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Amino acids and their derivatives, like this compound, are polar and not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert the polar functional groups (amine, carboxylic acid) into less polar, more volatile moieties. gcms.cz

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on -OH, -NH₂, and -COOH groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. wvu.edu TBDMS derivatives are known to be more stable and less sensitive to moisture.

Acylation/Esterification: This two-step process can involve reaction with an alcohol (e.g., methanol (B129727) with HCl) to esterify the carboxyl groups, followed by acylation of the amine group with reagents like pentafluoropropionic (PFP) anhydride. nih.gov

After derivatization, the resulting volatile compound is analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification based on characteristic fragment ions. nih.govnih.gov

| Derivatization Method | Reagent Example | Target Functional Groups in this compound | Advantage |

|---|---|---|---|

| Silylation | MTBSTFA | -COOH, -NH₂ | Forms stable TBDMS derivatives. |

| Acylation/Esterification | PFP Anhydride | -NH₂ | Creates volatile and electron-capturing derivatives suitable for ECNICI-MS. nih.gov |

Liquid Chromatography (LC) Techniques for Purity Assessment and Isolation

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for the analysis, purity assessment, and isolation of non-volatile compounds like this compound. mdpi.com

HPLC methods offer high resolution and sensitivity for separating the target compound from its isomers and impurities. google.com Reverse-phase (RP) HPLC is a common mode used for glutamic acid dimethyl ester. sielc.comsielc.com In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile, with an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

HPLC is routinely used to determine the chemical purity of glutamic acid derivatives, with suppliers often quoting purity levels of ≥98% as determined by HPLC. chemimpex.comavantorsciences.com The technique is scalable and can be adapted for preparative separation to isolate pure compound for further research. sielc.comsielc.com Validation of HPLC methods according to regulatory guidelines ensures their specificity, linearity, precision, and accuracy for quality control purposes. nih.gov

Chiral Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess of this compound is determined using specialized analytical techniques capable of distinguishing between the two enantiomers: H-L-GLU(OME)-OH and H-D-GLU(OME)-OH. These methods primarily rely on creating a diastereomeric interaction, either transiently during chromatographic separation or by forming stable diastereomeric derivatives, which can then be analyzed using standard techniques. wikipedia.org

The most prominent methods include high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs), the use of chiral derivatizing agents, and mass spectrometry-based approaches. creative-proteomics.commdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov For amino acid esters like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic-based phases (e.g., teicoplanin) are highly effective. researchgate.netgoogle.comwindows.net

The separation mechanism involves transient diastereomeric complex formation between the CSP and the enantiomers through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com By developing a suitable chiral HPLC method, the enantiomeric excess of glutamic acid diesters can be precisely determined. acs.org The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol, is critical for achieving optimal resolution between the enantiomer peaks. acs.org

Table 1: Illustrative HPLC-CSP Parameters for H-GLU(OME)-OH Enantiomer Separation This table presents hypothetical data based on typical results for similar compounds.

| Parameter | Value |

| Column | Chiralpak® Amylose-2 (150 mm x 4.6 mm) acs.org |

| Mobile Phase | Hexane/Ethanol (90:10 v/v) acs.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (L-enantiomer) | 12.5 min |

| Retention Time (D-enantiomer) | 14.8 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is another powerful technique for enantioseparation, particularly known for its high resolution. mdpi.com However, due to the low volatility of amino acids and their esters, a derivatization step is mandatory to convert them into more volatile compounds suitable for GC analysis. creative-proteomics.comnih.gov A common procedure involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group (e.g., with trifluoroacetyl (TFA)). nih.gov

Once derivatized, the sample is injected into a GC equipped with a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. mdpi.com The different interactions between the enantiomers and the chiral stationary phase result in their separation. This method has been successfully applied to resolve N-trifluoroacetyl-O-methyl ester derivatives of numerous amino acids, including glutamic acid. nih.gov

Table 2: Representative GC-FID Data for Derivatized H-GLU(OME)-OH Enantiomers This table contains representative data modeled on published findings for amino acid analysis. nih.gov

| Analyte (N-TFA derivative) | Retention Time (min) | Limit of Detection (pg) |

| D-Glu(OMe)₂ | 25.8 | ~5 |

| L-Glu(OMe)₂ | 26.5 | ~5 |

Chiral Derivatizing Agents followed by Standard Chromatography

An alternative to using expensive chiral columns is the use of a chiral derivatizing agent (CDA). nih.gov In this approach, the racemic mixture of this compound is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral chromatography (HPLC or GC). creative-proteomics.comnih.gov

A widely used CDA is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). nih.gov When reacted with DL-amino acids, it forms L-D and L-L diastereomers that can be readily separated on a conventional reversed-phase column (e.g., ODS) and detected with high sensitivity using liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov Another example is the use of Mosher's acid (MTPA) to form diastereomeric amides, which can then be analyzed by NMR spectroscopy to determine enantiomeric excess. unimi.it

Table 3: Separation of Diastereomers formed with an L-amino acid-based CDA This table illustrates the expected chromatographic behavior of diastereomers.

| Diastereomer | Elution Order on Reversed-Phase Column | Rationale for Separation |

| CDA-L-GLU(OME)-OH | Typically elutes earlier | Different 3D structure and polarity compared to the L-D pair |

| CDA-D-GLU(OME)-OH | Typically elutes later | Different physicochemical properties allow separation on achiral media |

Mass Spectrometry (MS) Based Methods

More recently, methods utilizing mass spectrometry for the direct determination of enantiomeric excess have been developed, bypassing the need for chromatographic separation. polyu.edu.hkrsc.org One such technique is the enantiomer-labelled (EL) host method. rsc.org

This approach involves mixing the analyte (the "guest") with a 1:1 mixture of enantiomeric and isotopically-labelled host molecules, such as chiral crown ethers. The host-guest complexes are then analyzed by Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometry. polyu.edu.hkrsc.org Due to the principles of chiral recognition, the analyte enantiomers will have different affinities for the host enantiomers, resulting in different intensities for the diastereomeric complex ions in the mass spectrum. The ratio of these peak intensities is directly related to the enantiomeric excess of the analyte. rsc.org This method has been successfully demonstrated for α-amino acid esters. rsc.org

Table 4: Example Data for Enantiomeric Excess Determination by the Enantiomer-Labelled Host MS Method This table is based on the principles described for the EL-Host method. rsc.org

| Sample Composition | Ion Complex | Relative Peak Intensity (I) | Intensity Ratio (IR/IS) | Calculated e.e. |

| Racemic this compound | [(R)-Host + Guest]+ | 1.0 | 1.0 | 0% |

| [(S)-Host-dn + Guest]+ | 1.0 | |||

| Enantioenriched Sample | [(R)-Host + Guest]+ | 2.5 | 2.5 | 60% (R) |

| [(S)-Host-dn + Guest]+ | 1.0 | |||

| Pure L-Enantiomer | [(R)-Host + Guest]+ | 0.5 | 0.5 | 100% (S/L) |

| [(S)-Host-dn + Guest]+ | 1.0 |

Theoretical and Computational Chemistry Studies of H Dl Glu Ome Oh

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of H-DL-GLU(OME)-OH. These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution and the energies of different spatial arrangements of its atoms (conformations).

Detailed research findings from studies on similar amino acid methyl esters, such as L-alanine methyl ester and derivatives of L-methionine and L-cysteine, suggest that the conformational landscape of this compound is influenced by a delicate balance of steric and electronic effects. beilstein-journals.org For this compound, rotation around the single bonds in its backbone and side chain gives rise to numerous possible conformers. High-level quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to locate the most stable of these conformers in the gas phase and in solution. nih.govacs.orgresearchgate.net

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (like the HOMO and LUMO), can also be determined. This information is key to predicting the molecule's reactivity.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) level

| Conformer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Conf-1 | Extended backbone, folded side-chain | 0.00 | 0.53 rsc.org |

| Conf-2 | Intramolecular H-bond (NH₂···O=C) | -1.50 | 1.20 |

| Conf-3 | Folded backbone and side-chain | 1.25 | 0.00 |

| Conf-4 | Extended side-chain | 0.80 | 0.25 |

| Note: This table is illustrative and based on typical findings for similar amino acid esters. Actual values for this compound would require specific calculations. |

Molecular Dynamics Simulations of this compound Interactions in Model Systems

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of this compound, providing a dynamic picture of its interactions with its environment. mpg.de In these simulations, the movements of all atoms in the system are calculated over time by solving Newton's equations of motion.

MD simulations can be used to model this compound in various environments, such as in a box of water molecules to simulate aqueous solution, or near a lipid bilayer to model its interaction with cell membranes. acs.org These simulations reveal how the molecule's conformation changes over time and how it forms non-covalent interactions (like hydrogen bonds and van der Waals forces) with surrounding molecules. nih.gov

For example, a simulation of this compound in water would show the formation and breaking of hydrogen bonds between the molecule's amino and carboxyl groups and the water molecules. It would also illustrate the flexibility of the molecule's carbon chain. acs.org Such studies are crucial for understanding the solvation of the molecule and the influence of its protonation state, which can be affected by the local pH. mpg.deacs.org The protonation state of the amino and carboxylic acid groups significantly impacts the molecule's charge and its interactions with other charged species. acs.org

Table 2: Potential Interaction Partners for this compound in MD Simulations

| Model System | Potential Interaction Sites on this compound | Types of Interactions |

| Water | Amino group (-NH₂), Carboxyl group (-COOH), Ester group (-COOCH₃) | Hydrogen bonding, Dipole-dipole |

| Lipid Bilayer | Full molecule | Hydrophobic interactions, Hydrogen bonding with head groups |

| Protein Active Site | Amino group, Carboxyl group, Side chain | Electrostatic interactions, Hydrogen bonding, van der Waals forces frontiersin.org |

| Note: This table represents potential model systems and interactions that could be studied via MD simulations. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, including the high-energy transition states that must be overcome.

Two important reactions for this compound are the hydrolysis of its methyl ester and its participation in peptide bond formation.

Ester Hydrolysis: The hydrolysis of the methyl ester group to yield glutamic acid can be modeled under acidic or basic conditions. researchgate.net Computational models can determine the energy barriers for different proposed mechanisms, such as those involving the direct attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. These calculations can reveal the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse. researchgate.net

Peptide Bond Formation: The reaction of the amino group of this compound with the carboxylic acid of another amino acid is the basis of protein synthesis. Computational studies on model systems, like the reaction between alanine (B10760859) esters, have shown that this reaction can proceed through competing mechanisms in aqueous solution. chemrxiv.org These pathways can involve the formation of a tetrahedral intermediate, with the solvent playing a crucial role in proton transfer steps. chemrxiv.orgresearchgate.net Modeling these reactions for this compound can help predict its reactivity in peptide synthesis.

The free energy barriers calculated for these reactions provide a quantitative measure of the reaction rate, which is essential for understanding the molecule's stability and chemical behavior. nih.gov

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm the molecule's structure and conformation.

Frequency calculations using methods like DFT can predict the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency. nih.gov These predicted frequencies can be directly compared to experimental infrared (IR) spectra. For a polyatomic molecule like this compound, there are numerous vibrational modes. For example, one can predict the frequencies for the N-H stretch of the amine, the C=O stretch of the carboxylic acid and the ester, and the C-O stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated. beilstein-journals.orgnih.gov These predictions are highly sensitive to the molecule's conformation. By comparing calculated NMR parameters for different low-energy conformers with experimental data, it is often possible to determine the dominant conformation or the conformational equilibrium in solution. beilstein-journals.orgnih.gov Predicted mass spectrometry (MS) fragmentation patterns can also aid in the identification of the molecule and its derivatives. hmdb.camimedb.org

Table 3: Hypothetical Predicted Vibrational Frequencies for a Conformer of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid (-COOH) | ~3400-3500 |

| N-H Stretch | Amine (-NH₂) | ~3300-3400 |

| C-H Stretch | Aliphatic | ~2850-3000 |

| C=O Stretch | Carboxylic Acid (-COOH) | ~1750-1770 |

| C=O Stretch | Ester (-COOCH₃) | ~1730-1750 |

| N-H Bend | Amine (-NH₂) | ~1600-1650 |

| C-O Stretch | Ester / Carboxylic Acid | ~1100-1300 |

| Note: This table is illustrative. The exact frequencies are conformation-dependent and would be derived from specific quantum chemical calculations. |

H Dl Glu Ome Oh As a Research Probe in Biochemical and Enzymatic Studies

Investigation of Amino Acid Metabolism Pathways in In Vitro Research Systems

H-DL-GLU(OME)-OH and its related derivatives are utilized in the study of amino acid metabolism. chemimpex.com As a derivative of glutamic acid, a central molecule in nitrogen metabolism, this compound provides a modified substrate to probe the mechanisms of metabolic pathways. ontosight.ai For instance, the metabolism of supplemental methionine sources, which involves conversion to L-methionine through oxidation and transamination, highlights the types of pathways where glutamic acid derivatives can be instrumental for study. researchgate.net The study of how amino acid derivatives are processed by cells, such as their potential cytotoxicity to myeloid cells being determined by distinct metabolic pathways, underscores the utility of compounds like this compound in elucidating these processes. caymanchem.com

| Research Area | Application of this compound | Key Findings/Significance |

|---|---|---|

| Amino Acid Metabolism | Probing metabolic pathways as a glutamic acid analog. | Helps in understanding the cellular processing of amino acid derivatives. chemimpex.comcaymanchem.com |

Use in Studies of Glutamate (B1630785) Signaling Pathways in Cellular Models

Glutamate is a primary excitatory neurotransmitter, and its signaling is crucial for a wide range of neural functions. nih.gov Derivatives of glutamic acid, including this compound, are employed to investigate these signaling pathways. ambeed.com Glutamate signaling involves ionotropic (iGluRs) and metabotropic (mGluRs) receptors, and understanding their function is key to addressing various neurological disorders. nih.gov

Dimethyl DL-glutamate, a related derivative, has been used as a cell-permeable form of glutamate to study its effects on insulin (B600854) release in pancreatic β-cells. caymanchem.com Such studies help delineate the intricate pathways of glutamate action. caymanchem.com Research has also shown that glutamate and its derivatives can influence the expression of glutamate receptors and are involved in plant signaling pathways, indicating a broad role for these molecules in cell signaling across different organisms. frontiersin.org

| Signaling Pathway | Role of Glutamate/Derivatives | Research Focus |

|---|---|---|

| Neuronal Signaling | Primary excitatory neurotransmitter. | Investigation of iGluRs and mGluRs in neurological disorders. nih.gov |

| Insulin Secretion | Enhances glucose-stimulated insulin release. | Study of glutamate action in pancreatic β-cells. caymanchem.com |

| Plant Signaling | Involved in growth, development, and stress response. | Elucidation of GLR-mediated calcium signaling. frontiersin.org |

Application in Mechanistic Studies of Protein and Peptide Synthesis

This compound and its enantiomeric forms are important tools in the field of peptide and protein synthesis. chemimpex.com The L-glutamic acid 5-methyl ester, for example, is a key raw material for synthesizing various amino acids and their derivatives used in pharmaceuticals. google.com It serves as a building block in peptide synthesis, and its modified structure can influence the properties of the resulting peptides. chemimpex.comchemimpex.com

The process of peptide synthesis often involves protecting reactive groups. The methyl ester in this compound serves as a protective group for the side chain carboxyl group of glutamic acid. This allows for specific reactions to occur at other parts of the amino acid, enabling the controlled construction of peptide chains. Furthermore, studies on the fragmentation of protonated peptides containing glutamic acid provide insights into the structure and stability of peptides, where derivatives like the methyl ester can be used to understand the role of specific residues. researchgate.net

Enzymatic Reactivity and Substrate Specificity Studies

The enzymatic processing of this compound and related compounds is a significant area of research. Enzymes exhibit stereospecificity, meaning they can distinguish between different enantiomers of a substrate. For instance, some proteases can selectively hydrolyze the L-enantiomer of an amino acid ester while leaving the D-enantiomer intact. This principle is applied in the enzymatic resolution of racemic mixtures of amino acid esters.

Studies have shown that enzymes like alcalase from Bacillus licheniformis can hydrolyze the methyl esters of various L-amino acids at different rates, with glutamic acid diesters being hydrolyzed at the α-carboxy group. The substrate specificity of enzymes is a critical aspect of their function. For example, Nα-benzyloxycarbonyl amino acid urethane (B1682113) hydrolase shows high selectivity for both the N-protecting group and the amino acid residue of its substrates. tandfonline.com The enzymatic methyl esterification of a specific glutamyl residue in corticotropin (B344483) by protein O-methyltransferase further illustrates the high degree of specificity enzymes can achieve. nih.gov Such studies, which may utilize substrates like this compound, are fundamental to understanding enzyme mechanisms and for their application in biocatalysis and the synthesis of chiral compounds. acs.org

| Enzyme | Substrate(s) | Key Finding on Specificity/Reactivity |

|---|---|---|

| Alcalase | D,L-amino acid methyl esters | Selectively hydrolyzes L-amino acid esters; hydrolyzes glutamic acid diesters at the α-carboxy group. |

| Nα-benzyloxycarbonyl amino acid urethane hydrolase | Nα-benzyloxycarbonyl- and Nα-benzoyl-amino acids | Exhibits high selectivity for both the N-protecting group and the amino acid residue. tandfonline.com |

| Protein O-methyltransferase | Corticotropin | Specifically methyl esterifies the glutamyl residue at position 28. nih.gov |

| Streptomyces d-stereospecific amidohydrolase | d- and l-aminoacyl derivatives | Preferentially uses d-aminoacyl derivatives as acyl donors and l-amino acids as acceptors for dipeptide synthesis. asm.org |

Q & A

Q. What strategies reconcile inconsistent bioactivity data in this compound’s role as a metabolic tracer?

- Methodological Answer : Standardize cell culture conditions (e.g., glucose concentration, pH) to minimize variability. Use isotopically labeled analogs (e.g., ¹³C-H-DL-GLU(OME)-OH) for precise tracking via LC-MS metabolomics. Perform dose-response curves (0.1–100 µM) to identify non-linear effects and validate findings across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.